![molecular formula C7H6Cl2N2S B1302493 1-(2,4-Dichlorophenyl)thiourea CAS No. 6326-14-3](/img/structure/B1302493.png)
1-(2,4-Dichlorophenyl)thiourea
Overview
Description
1-(2,4-Dichlorophenyl)thiourea is a chemical compound with the linear formula C7H6Cl2N2S . It is used in various applications, including as a precursor to other compounds .
Synthesis Analysis
Thiourea derivatives, such as 1-(2,4-Dichlorophenyl)thiourea, can be synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .Molecular Structure Analysis
The molecular structure of 1-(2,4-Dichlorophenyl)thiourea is established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .Chemical Reactions Analysis
Thiourea reacts with alkyl halides and gives isothiouronium salt. On further hydrolysis, this salt results in the formation of thiol and urea .Physical And Chemical Properties Analysis
1-(2,4-Dichlorophenyl)thiourea has a molecular weight of 221.11 .Scientific Research Applications
Antibacterial Properties
Thiourea derivatives, including “1-(2,4-Dichlorophenyl)thiourea”, have been found to possess significant antibacterial properties . For instance, one of the compounds demonstrated strong activity against Staphylococcus epidermidis (MRSE) and methicillin-resistant S. aureus (MRSA) strains .
Antioxidant Properties
These compounds also exhibit antioxidant properties . They can neutralize harmful free radicals in the body, which can help prevent various diseases and slow down the aging process .
Anticancer Properties
Thiourea derivatives have been studied for their potential anticancer properties . They could potentially be used in the development of new cancer treatments .
Anti-inflammatory Properties
These compounds have shown anti-inflammatory properties . This makes them potentially useful in treating conditions characterized by inflammation .
Anti-Alzheimer Properties
Thiourea derivatives have been found to have anti-Alzheimer properties . They could potentially be used in the development of treatments for Alzheimer’s disease .
Antituberculosis Properties
These compounds have also been found to have antituberculosis properties . This could potentially lead to the development of new treatments for tuberculosis .
Antimalarial Properties
Thiourea derivatives have been found to have antimalarial properties . They could potentially be used in the development of new treatments for malaria .
Pharmacological Evaluation
Thiourea derivatives have been evaluated for their pharmacological properties . They have been found to inhibit α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes . They also showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase) and moderately active against the other selected enzymes used in this study .
Mechanism of Action
Target of Action
1-(2,4-Dichlorophenyl)thiourea is an organosulfur compound Thiourea derivatives have been known to exhibit diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
It is known that thiourea derivatives interact with various biological targets to exert their effects
Biochemical Pathways
Thiourea derivatives, including 1-(2,4-Dichlorophenyl)thiourea, have been found to affect various biochemical pathways due to their diverse biological applications . They have shown antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial effects . .
Result of Action
Thiourea derivatives have been found to exhibit various biological effects, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Safety and Hazards
properties
IUPAC Name |
(2,4-dichlorophenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2S/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWCDFOASWNGOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372612 | |
Record name | 2,4-dichlorophenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730442 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Dichlorophenyl)thiourea | |
CAS RN |
6326-14-3 | |
Record name | 6326-14-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31189 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-dichlorophenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,4-DICHLOROPHENYL)-2-THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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